molecular formula C17H22N6S B4957616 2-thiophenecarbaldehyde (2,6-di-1-pyrrolidinyl-4-pyrimidinyl)hydrazone

2-thiophenecarbaldehyde (2,6-di-1-pyrrolidinyl-4-pyrimidinyl)hydrazone

Cat. No. B4957616
M. Wt: 342.5 g/mol
InChI Key: XNTNQJBEXZYALP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-thiophenecarbaldehyde (2,6-di-1-pyrrolidinyl-4-pyrimidinyl)hydrazone is a chemical compound that has shown promising results in scientific research. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 2-thiophenecarbaldehyde (2,6-di-1-pyrrolidinyl-4-pyrimidinyl)hydrazone is not fully understood. However, it has been proposed that the compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also inhibits the production of reactive oxygen species (ROS) and reduces the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of lipid peroxidation and increase the levels of antioxidants in the body. It also reduces the expression of pro-inflammatory cytokines and inhibits the activation of NF-κB, a transcription factor that plays a key role in inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-thiophenecarbaldehyde (2,6-di-1-pyrrolidinyl-4-pyrimidinyl)hydrazone in lab experiments is its potent antitumor activity against various cancer cell lines. It also exhibits anti-inflammatory, antioxidant, and antimicrobial properties, making it a versatile compound for scientific research. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to work with in certain experiments.

Future Directions

There are several future directions for the research on 2-thiophenecarbaldehyde (2,6-di-1-pyrrolidinyl-4-pyrimidinyl)hydrazone. One direction is to study its potential as a therapeutic agent for various diseases such as cancer, inflammation, and microbial infections. Another direction is to investigate its mechanism of action in more detail to better understand how it exerts its effects. Additionally, there is a need for further research on the synthesis and purification methods of this compound to improve its yield and purity.

Synthesis Methods

2-thiophenecarbaldehyde (2,6-di-1-pyrrolidinyl-4-pyrimidinyl)hydrazone can be synthesized using various methods. One of the most common methods is the reaction between 2-thiophenecarboxaldehyde and 2,6-di-1-pyrrolidinyl-4-pyrimidinylhydrazine in the presence of a suitable catalyst. The product obtained is then purified using various techniques such as recrystallization, column chromatography, or HPLC.

Scientific Research Applications

2-thiophenecarbaldehyde (2,6-di-1-pyrrolidinyl-4-pyrimidinyl)hydrazone has been extensively studied for its scientific research applications. It has been found to exhibit potent antitumor activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. It has also been shown to have anti-inflammatory, antioxidant, and antimicrobial properties.

properties

IUPAC Name

2,6-dipyrrolidin-1-yl-N-(thiophen-2-ylmethylideneamino)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6S/c1-2-8-22(7-1)16-12-15(21-18-13-14-6-5-11-24-14)19-17(20-16)23-9-3-4-10-23/h5-6,11-13H,1-4,7-10H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNTNQJBEXZYALP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=C2)NN=CC3=CC=CS3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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